molecular formula C10H20N2O B11755263 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine

1-Methyl-4-(pyrrolidin-3-yloxy)piperidine

Cat. No.: B11755263
M. Wt: 184.28 g/mol
InChI Key: FOFLBPLTBITLGX-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrrolidin-3-yloxy)piperidine is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and pyrrolidine, a five-membered nitrogen-containing ring

Preparation Methods

The synthesis of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine typically involves the reaction of 1-methylpiperidine with 3-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Methyl-4-(pyrrolidin-3-yloxy)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

    Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include N-oxides, reduced derivatives, halogenated compounds, and cyclized products .

Scientific Research Applications

1-Methyl-4-(pyrrolidin-3-yloxy)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine and pyrrolidine derivatives.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Methyl-4-(pyrrolidin-3-yloxy)piperidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-methyl-4-pyrrolidin-3-yloxypiperidine

InChI

InChI=1S/C10H20N2O/c1-12-6-3-9(4-7-12)13-10-2-5-11-8-10/h9-11H,2-8H2,1H3

InChI Key

FOFLBPLTBITLGX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2CCNC2

Origin of Product

United States

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